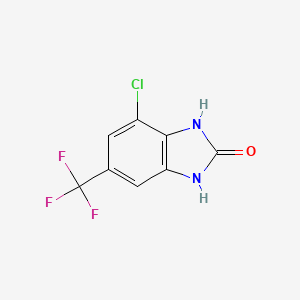
4-Chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-trifluoromethylbenzimidazolone is a chemical compound with the molecular formula C8H4ClF3N2O It is a derivative of benzimidazolone, characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-trifluoromethylbenzimidazolone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-6-trifluoromethylbenzene and o-phenylenediamine.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride, to form the benzimidazolone ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-chloro-6-trifluoromethylbenzimidazolone.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-trifluoromethylbenzimidazolone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-chloro-6-trifluoromethylbenzimidazolone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazolones, which can be further functionalized for specific applications.
科学研究应用
4-chloro-6-trifluoromethylbenzimidazolone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-chloro-6-trifluoromethylbenzimidazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions, contributing to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-chloro-6-trifluoromethylbenzimidazole: Lacks the carbonyl group present in benzimidazolone.
4-chloro-6-trifluoromethylbenzene: Lacks the benzimidazolone ring structure.
6-trifluoromethylbenzimidazolone: Lacks the chlorine atom at the 4th position.
Uniqueness
4-chloro-6-trifluoromethylbenzimidazolone is unique due to the combined presence of the chlorine atom and the trifluoromethyl group on the benzimidazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H4ClF3N2O |
|---|---|
分子量 |
236.58 g/mol |
IUPAC 名称 |
4-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H4ClF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) |
InChI 键 |
BBJWTCNZXPQTHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


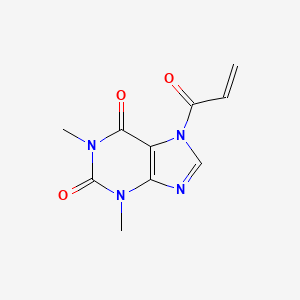
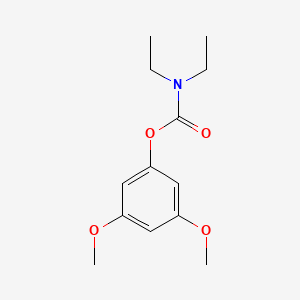
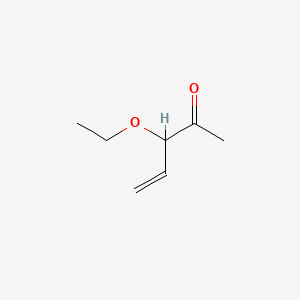
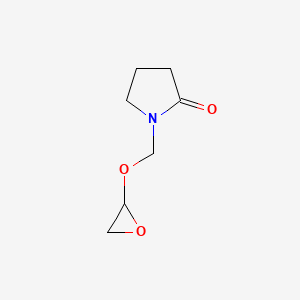

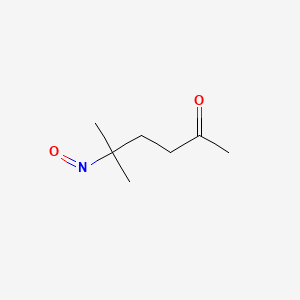
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
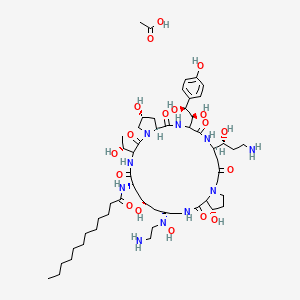
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)
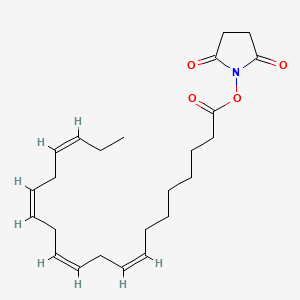
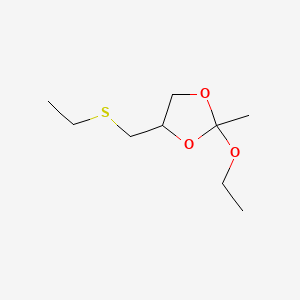
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)


